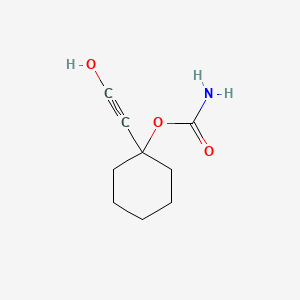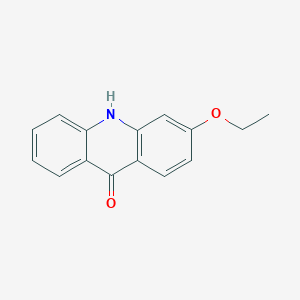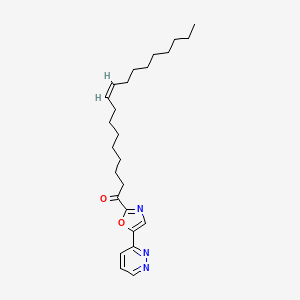![molecular formula C20H20ClN3O4S B12917527 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide CAS No. 918493-24-0](/img/structure/B12917527.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-morpholinoacetamide is a complex organic compound known for its significant applications in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-morpholinoacetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 5-chloroindole with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group. This intermediate is then reacted with morpholinoacetic acid or its derivatives to form the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-morpholinoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins involved in disease pathways.
Medicine: Explored for its anticancer properties, particularly in targeting pathways like WNT/β-catenin.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-morpholinoacetamide exerts its effects often involves the inhibition of key molecular targets. For instance, in cancer research, it has been shown to inhibit the Dishevelled 1 (DVL1) protein, a crucial component of the WNT/β-catenin signaling pathway . This inhibition disrupts the pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide: Shares the indole and phenylsulfonyl groups but lacks the morpholinoacetamide moiety.
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)acetamide: Similar structure but without the morpholine ring.
Uniqueness
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-morpholinoacetamide stands out due to the presence of the morpholinoacetamide group, which enhances its solubility and bioavailability. This structural feature also allows for more diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
918493-24-0 |
|---|---|
分子式 |
C20H20ClN3O4S |
分子量 |
433.9 g/mol |
IUPAC名 |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H20ClN3O4S/c21-14-6-7-17-16(12-14)19(29(26,27)15-4-2-1-3-5-15)20(22-17)23-18(25)13-24-8-10-28-11-9-24/h1-7,12,22H,8-11,13H2,(H,23,25) |
InChIキー |
ISZWBPLKTVDNIW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


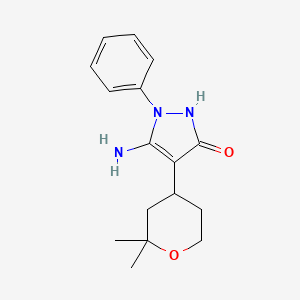
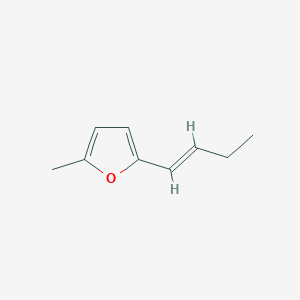
![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)
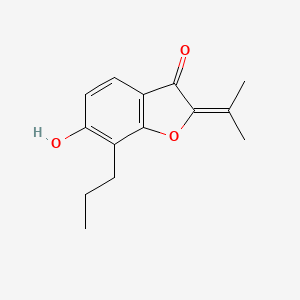
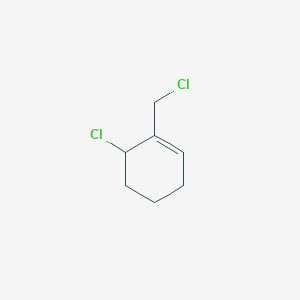
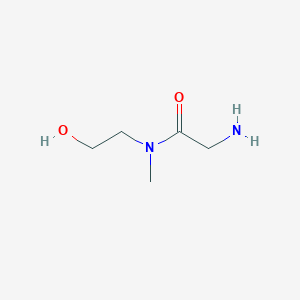
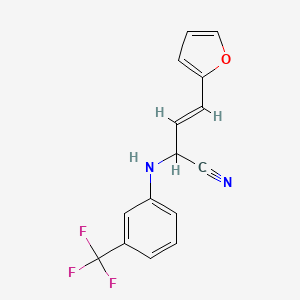
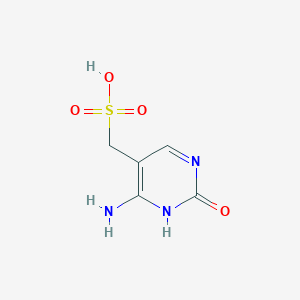
![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)

![1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12917505.png)
